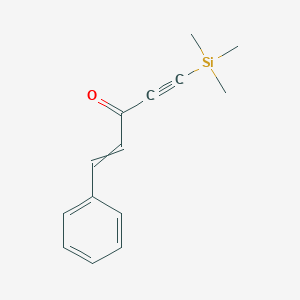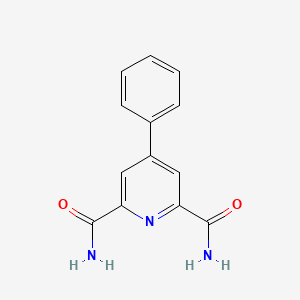
Tributyl(pentadecyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(pentadecyl)phosphanium chloride is a quaternary phosphonium compound with the chemical formula C27H58ClP. It is a type of organophosphorus compound that contains a phosphorus atom bonded to four organic groups, making it a quaternary phosphonium salt. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(pentadecyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with pentadecyl chloride. The reaction typically involves dissolving tributylphosphine and pentadecyl chloride in a mixed solvent composed of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the preparation of a crude product, followed by vacuum filtration, extraction, and drying. The use of N,N-dimethylformamide as a solvent and nitrogen gas as a protective gas is common in industrial production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(pentadecyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: It reacts with oxygen to form the corresponding phosphine oxide.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new phosphonium salts.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Tributyl(pentadecyl)phosphine oxide.
Substitution: New quaternary phosphonium salts with different alkyl groups.
Aplicaciones Científicas De Investigación
Tributyl(pentadecyl)phosphanium chloride has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Acts as a biocide in hydraulic fracturing fluids to control microbial growth.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed as a cationic surfactant in the flotation separation of minerals.
Mecanismo De Acción
The mechanism of action of tributyl(pentadecyl)phosphanium chloride involves its interaction with cellular components. It has been shown to cause mitochondrial dysfunction by disrupting ATP production and increasing oxidative stress markers such as superoxide dismutase and lipid hydroperoxides . This disruption leads to compromised cell viability and can enhance the biocidal effects of other compounds, such as sodium chloride.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltetradecylphosphonium chloride: Another quaternary phosphonium compound with similar applications in biocides and surfactants.
Tetrabutylphosphonium chloride: Used in similar industrial applications but with different alkyl chain lengths.
Uniqueness
Tributyl(pentadecyl)phosphanium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and biocidal efficacy compared to shorter-chain phosphonium compounds. This makes it particularly effective in applications requiring strong surface activity and microbial control.
Propiedades
Número CAS |
103147-24-6 |
|---|---|
Fórmula molecular |
C27H58ClP |
Peso molecular |
449.2 g/mol |
Nombre IUPAC |
tributyl(pentadecyl)phosphanium;chloride |
InChI |
InChI=1S/C27H58P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-27-28(24-10-6-2,25-11-7-3)26-12-8-4;/h5-27H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
JLXCTAFGQGEYHC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




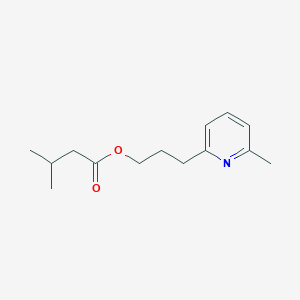
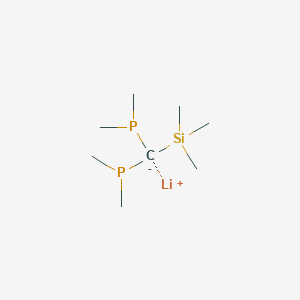
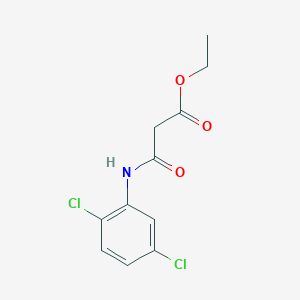
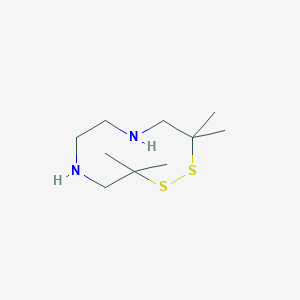

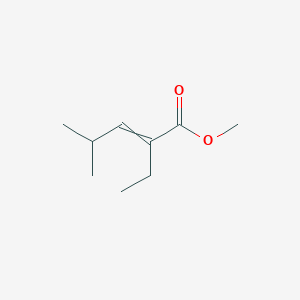

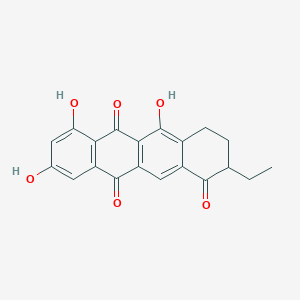

methanone](/img/structure/B14343892.png)
